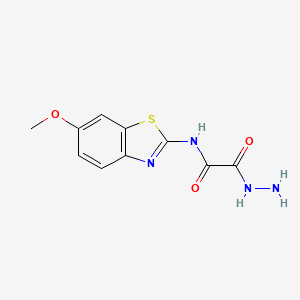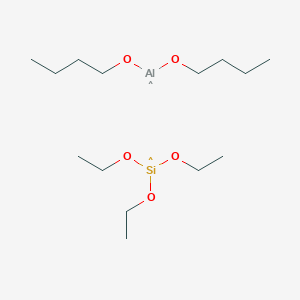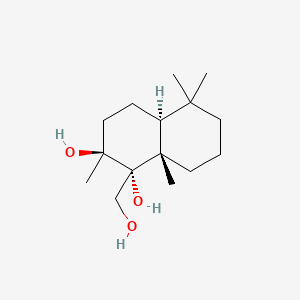
Isoalbrassitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoalbrassitriol is a sesquiterpene compound that is produced by the fungus Alternaria brassicae. This compound is part of a group of metabolites that play a significant role in the pathogenesis of the fungus, contributing to its virulence and ability to infect host plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoalbrassitriol typically involves the cultivation of Alternaria brassicae in a controlled environment. The fungus is grown in liquid still culture, where it produces various metabolites, including this compound . The specific conditions for the synthesis include maintaining an optimal temperature and pH level to ensure maximum yield of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar approach to its synthetic preparation. Large-scale fermentation processes are employed, where the fungus is cultivated in bioreactors. The conditions are carefully monitored and controlled to optimize the production of this compound. After the fermentation process, the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Isoalbrassitriol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen from this compound results in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Isoalbrassitriol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of sesquiterpenes and their derivatives.
Biology: this compound is studied for its role in the pathogenesis of Alternaria brassicae and its interaction with host plants.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Wirkmechanismus
The mechanism of action of isoalbrassitriol involves its interaction with specific molecular targets in the host plant. It disrupts the normal physiological processes of the plant, leading to cell damage and death. The compound targets various pathways involved in plant defense mechanisms, making the host more susceptible to infection by Alternaria brassicae .
Vergleich Mit ähnlichen Verbindungen
Isoalbrassitriol is similar to other sesquiterpenes produced by Alternaria brassicae, such as deoxyuvidin and brassicadiol. this compound is unique in its specific structure and biological activity. It has distinct chemical properties that differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields .
Similar Compounds
- Deoxyuvidin
- Brassicadiol
- Albrassitriol
These compounds share structural similarities with this compound but differ in their specific chemical configurations and biological activities .
Eigenschaften
CAS-Nummer |
110538-22-2 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
(1R,2S,4aS,8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H28O3/c1-12(2)7-5-8-13(3)11(12)6-9-14(4,17)15(13,18)10-16/h11,16-18H,5-10H2,1-4H3/t11-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
BYRITOMZXUTYAC-MXAVVETBSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@]([C@@]2(CO)O)(C)O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(C2(CO)O)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


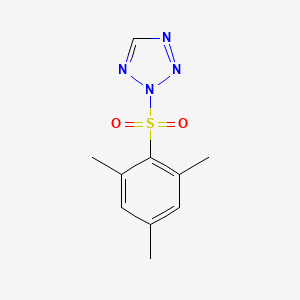
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
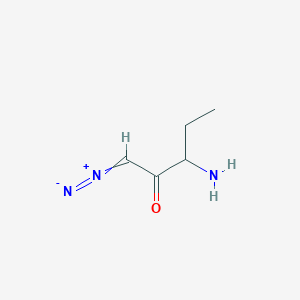
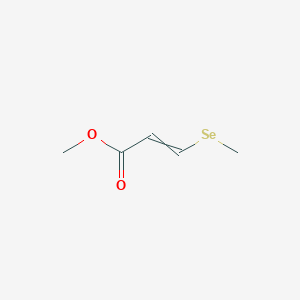
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
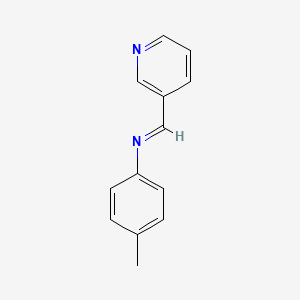
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
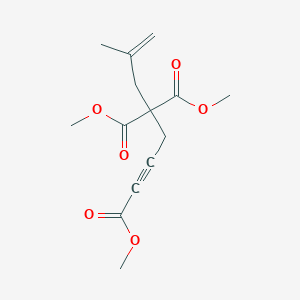
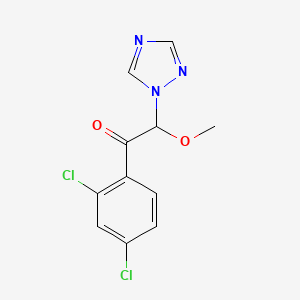
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)
![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
